
Azetidin-1-yl-(3,7-dimethyl-1-benzofuran-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azetidin-1-yl-(3,7-dimethyl-1-benzofuran-2-yl)methanone, also known as ADMF, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. ADMF is a synthetic compound that belongs to the class of benzofuran derivatives.
作用机制
The exact mechanism of action of Azetidin-1-yl-(3,7-dimethyl-1-benzofuran-2-yl)methanone is not fully understood. However, studies have suggested that it may act through the modulation of various signaling pathways, including the inhibition of cyclooxygenase-2 (COX-2) and the activation of the adenosine A1 receptor. Azetidin-1-yl-(3,7-dimethyl-1-benzofuran-2-yl)methanone has also been shown to modulate the release of various neurotransmitters, including glutamate and GABA, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects
Azetidin-1-yl-(3,7-dimethyl-1-benzofuran-2-yl)methanone has been shown to exhibit various biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that Azetidin-1-yl-(3,7-dimethyl-1-benzofuran-2-yl)methanone can inhibit the activity of COX-2, an enzyme that plays a key role in inflammation. Azetidin-1-yl-(3,7-dimethyl-1-benzofuran-2-yl)methanone has also been shown to activate the adenosine A1 receptor, which can modulate neurotransmitter release and synaptic plasticity. In vivo studies have demonstrated that Azetidin-1-yl-(3,7-dimethyl-1-benzofuran-2-yl)methanone can reduce pain and inflammation in animal models.
实验室实验的优点和局限性
Azetidin-1-yl-(3,7-dimethyl-1-benzofuran-2-yl)methanone has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research. Azetidin-1-yl-(3,7-dimethyl-1-benzofuran-2-yl)methanone has also been shown to exhibit potent pharmacological effects, making it a potentially useful tool for investigating various biological processes. However, there are also limitations to the use of Azetidin-1-yl-(3,7-dimethyl-1-benzofuran-2-yl)methanone in lab experiments. Its mechanism of action is not fully understood, and its pharmacological effects may vary depending on the experimental conditions used.
未来方向
There are several future directions for research on Azetidin-1-yl-(3,7-dimethyl-1-benzofuran-2-yl)methanone. One potential avenue of research is to further investigate its mechanism of action, particularly with regards to its effects on neurotransmitter release and synaptic plasticity. Another potential direction is to investigate its potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Additionally, Azetidin-1-yl-(3,7-dimethyl-1-benzofuran-2-yl)methanone can be used as a starting point for the development of new lead compounds with improved pharmacological properties.
合成方法
The synthesis of Azetidin-1-yl-(3,7-dimethyl-1-benzofuran-2-yl)methanone involves the reaction of 3,7-dimethyl-2-benzofuran-1-carboxylic acid with oxalyl chloride to form 3,7-dimethyl-2-benzofuran-1-carbonyl chloride. The carbonyl chloride is then reacted with azetidine to produce Azetidin-1-yl-(3,7-dimethyl-1-benzofuran-2-yl)methanone. The synthesis of Azetidin-1-yl-(3,7-dimethyl-1-benzofuran-2-yl)methanone is a multi-step process that requires careful handling of reagents and purification steps to obtain a pure product.
科学研究应用
Azetidin-1-yl-(3,7-dimethyl-1-benzofuran-2-yl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, Azetidin-1-yl-(3,7-dimethyl-1-benzofuran-2-yl)methanone has been investigated as a potential lead compound for the development of new drugs targeting various diseases, including cancer, inflammation, and neurological disorders. In pharmacology, Azetidin-1-yl-(3,7-dimethyl-1-benzofuran-2-yl)methanone has been shown to exhibit analgesic and anti-inflammatory effects, making it a potential candidate for the development of new pain medications. In neuroscience, Azetidin-1-yl-(3,7-dimethyl-1-benzofuran-2-yl)methanone has been studied for its potential role in modulating neurotransmitter release and synaptic plasticity.
属性
IUPAC Name |
azetidin-1-yl-(3,7-dimethyl-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-9-5-3-6-11-10(2)13(17-12(9)11)14(16)15-7-4-8-15/h3,5-6H,4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNNUDIEQCKXGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(O2)C(=O)N3CCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6-Imidazol-1-ylpyridin-3-yl)-[4-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]methanone](/img/structure/B7565773.png)
![methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)thiophene-2-carboxylate](/img/structure/B7565775.png)

![1-[4-(3-Methylbut-2-enyl)piperazin-1-yl]ethanone](/img/structure/B7565786.png)
![2-Methyl-5-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7565802.png)
![1-[3-[(3-Hydroxypiperidin-1-yl)methyl]-2,4,6-trimethylphenyl]ethanone](/img/structure/B7565811.png)
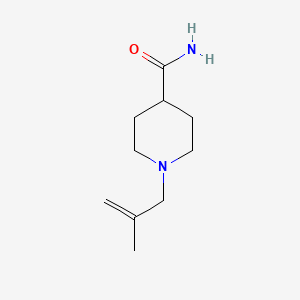
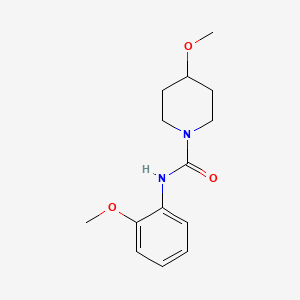
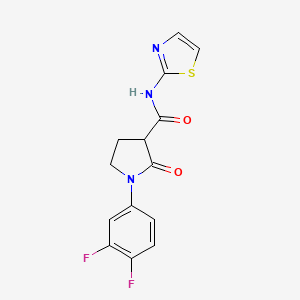
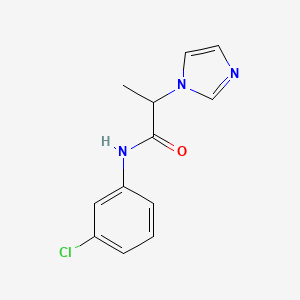
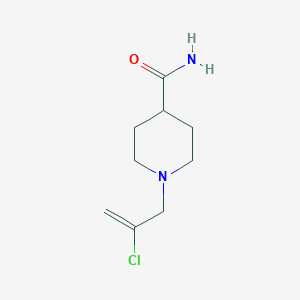
![Methyl 2-[(1-tert-butyltetrazol-5-yl)sulfanylmethyl]imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B7565866.png)
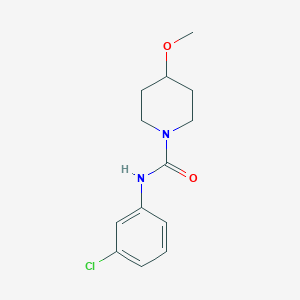
![3-[3-(6,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)propyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7565874.png)